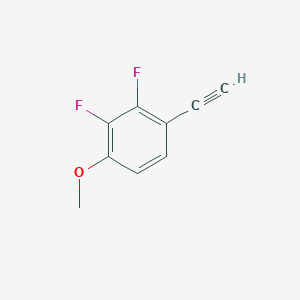

1-Ethynyl-2,3-difluoro-4-methoxybenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Ethynyl-2,3-difluoro-4-methoxybenzene is an organic compound with the molecular formula C9H6F2O. It has a molecular weight of 168.14 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for 1-Ethynyl-2,3-difluoro-4-methoxybenzene is 1S/C9H6F2O/c1-3-6-4-5-7 (12-2)9 (11)8 (6)10/h1,4-5H,2H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

1-Ethynyl-2,3-difluoro-4-methoxybenzene is a powder at room temperature . It has a molecular weight of 168.14 .Aplicaciones Científicas De Investigación

Organic Synthesis and Sonogashira Coupling Reactions

4-Ethynylanisole serves as a versatile building block in organic synthesis. Researchers have exploited its propargyl functionality for constructing more complex molecules. Notably, it can be used in Sonogashira coupling reactions, where it participates in the formation of carbon-carbon bonds by coupling with terminal alkynes or aryl halides .

Photoluminescent 1,2-Dihydrophosphinines

In one study, 4-Ethynylanisole was employed in the synthesis of photoluminescent 1,2-dihydrophosphinines via a [4 + 2] cycloaddition. These compounds exhibit interesting luminescent properties, making them relevant for applications such as sensors and optoelectronic devices .

Three-Component Synthesis of 1,2,4-Triazoles

Researchers have utilized 4-Ethynylanisole along with an arylboronic acid and sodium azide in a copper-catalyzed, three-component synthesis of trisubstituted 1,2,4-triazoles. These heterocyclic compounds have diverse biological activities and find applications in medicinal chemistry .

Functionalized Cyclopentenes via 1,3-Dipolar Cycloaddition

The compound participates in 1,3-dipolar cycloaddition reactions with acceptor-cyclopropylmethylsilanes, leading to functionalized cyclopentenes. These cyclopentenes can serve as valuable intermediates in the synthesis of complex organic molecules .

Sulfonated Poly(aryleneether)s

1-Ethynyl-2,3-difluoro-4-methoxybenzene has been used to synthesize sulfonated poly(aryleneether)s containing this functional group. These polymers exhibit unique properties and may find applications in materials science and polymer engineering .

Preparation of 4-(2,4-Difluorophenylethynyl)-3-methyl-5-phenylisoxazole

Researchers have employed this compound for the preparation of 4-(2,4-difluorophenylethynyl)-3-methyl-5-phenylisoxazole. Isocyanides and alkynes react to form isoxazoles, which have potential as bioactive molecules and ligands in coordination chemistry .

Safety And Hazards

Propiedades

IUPAC Name |

1-ethynyl-2,3-difluoro-4-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O/c1-3-6-4-5-7(12-2)9(11)8(6)10/h1,4-5H,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMROCFXMDXACL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C#C)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethynyl-2,3-difluoro-4-methoxybenzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2413710.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2413712.png)

![5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2413713.png)

![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2413716.png)

![8-fluoro-5-(2-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2413719.png)

![N-[Cyano-(2-fluorophenyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide](/img/structure/B2413720.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide](/img/structure/B2413722.png)

![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B2413723.png)

![7-(3,4-dimethoxyphenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2413726.png)

![1-Morpholino-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2413728.png)